molecular formula C10H9N3O2 B5486588 N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5486588
M. Wt: 203.20 g/mol
InChI Key: YCZATJDOBZWHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide: is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and oxides, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition leads to the disruption of cellular respiration and energy production in target organisms.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole
  • 1,3,4-oxadiazole

Uniqueness

N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, it exhibits higher potency in certain biological assays and has a broader spectrum of activity against various pathogens .

Properties

IUPAC Name

N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-9(14)10-12-8(13-15-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZATJDOBZWHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-methyl-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.